molecular formula C13H20N2O3 B1268984 3-(2-Cyano-acetyl)-piperidine-1-carboxylic acid tert-butyl ester CAS No. 842112-53-2

3-(2-Cyano-acetyl)-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B1268984
CAS No.: 842112-53-2
M. Wt: 252.31 g/mol
InChI Key: JAZKIHRZCJYSKE-UHFFFAOYSA-N
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Description

3-(2-Cyano-acetyl)-piperidine-1-carboxylic acid tert-butyl ester is an organic compound with the molecular formula C13H20N2O3. This compound is characterized by the presence of a piperidine ring, a cyano group, and a tert-butyl ester group. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Cyano-acetyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves the reaction of piperidine with cyanoacetic acid under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the cyanoacetyl intermediate. The intermediate is then reacted with tert-butyl chloroformate to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization or chromatography to remove impurities.

Chemical Reactions Analysis

Types of Reactions

3-(2-Cyano-acetyl)-piperidine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

3-(2-Cyano-acetyl)-piperidine-1-carboxylic acid tert-butyl ester is utilized in various scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Cyano-acetyl)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to release active intermediates. These interactions can modulate various biochemical pathways, making the compound useful in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

    Cyanoacetic acid: A precursor in the synthesis of 3-(2-Cyano-acetyl)-piperidine-1-carboxylic acid tert-butyl ester.

    Ethyl cyanoacetate: Another ester derivative of cyanoacetic acid with similar reactivity.

    Cyanoacetamide: Contains a cyano group and an amide group, used in similar synthetic applications.

Uniqueness

This compound is unique due to its combination of a piperidine ring and a cyanoacetyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

tert-butyl 3-(2-cyanoacetyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3/c1-13(2,3)18-12(17)15-8-4-5-10(9-15)11(16)6-7-14/h10H,4-6,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAZKIHRZCJYSKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20349529
Record name tert-Butyl 3-(cyanoacetyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20349529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

842112-53-2
Record name tert-Butyl 3-(cyanoacetyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20349529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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